N-[[1-[3-(N-methylanilino)propanoyl]piperidin-4-yl]methyl]methanesulfonamide
Description
N-[[1-[3-(N-methylanilino)propanoyl]piperidin-4-yl]methyl]methanesulfonamide is a complex organic compound that features a piperidine ring, a methanesulfonamide group, and a N-methylanilino moiety. This compound is of significant interest in medicinal chemistry due to its potential pharmacological properties, including its role as a building block in drug synthesis.
Properties
IUPAC Name |
N-[[1-[3-(N-methylanilino)propanoyl]piperidin-4-yl]methyl]methanesulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H27N3O3S/c1-19(16-6-4-3-5-7-16)11-10-17(21)20-12-8-15(9-13-20)14-18-24(2,22)23/h3-7,15,18H,8-14H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBUMYHPBWWCUCV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCC(=O)N1CCC(CC1)CNS(=O)(=O)C)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H27N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[[1-[3-(N-methylanilino)propanoyl]piperidin-4-yl]methyl]methanesulfonamide typically involves multiple steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors such as 1,5-diaminopentane.
Attachment of the N-methylanilino Group: This step involves the reaction of the piperidine derivative with N-methylaniline under conditions that promote nucleophilic substitution.
Introduction of the Propanoyl Group: The propanoyl group is introduced via acylation reactions, often using propanoyl chloride in the presence of a base like triethylamine.
Addition of the Methanesulfonamide Group: The final step involves the reaction of the intermediate with methanesulfonyl chloride in the presence of a base to form the methanesulfonamide group.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and reagents.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the methanesulfonamide group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction could produce alcohol derivatives.
Scientific Research Applications
N-[[1-[3-(N-methylanilino)propanoyl]piperidin-4-yl]methyl]methanesulfonamide has several applications in scientific research:
Chemistry: It serves as a versatile intermediate in the synthesis of more complex molecules.
Biology: The compound is studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine: It is investigated for its pharmacological properties, including potential use as an analgesic or anti-inflammatory agent.
Industry: The compound can be used in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism by which N-[[1-[3-(N-methylanilino)propanoyl]piperidin-4-yl]methyl]methanesulfonamide exerts its effects involves its interaction with specific molecular targets. The piperidine ring can interact with neurotransmitter receptors, while the methanesulfonamide group may enhance its solubility and bioavailability. The N-methylanilino moiety can interact with various enzymes, potentially inhibiting their activity.
Comparison with Similar Compounds
Similar Compounds
N-[[1-[3-(N-methylanilino)propanoyl]piperidin-4-yl]methyl]acetamide: Similar structure but with an acetamide group instead of methanesulfonamide.
N-[[1-[3-(N-methylanilino)propanoyl]piperidin-4-yl]methyl]benzenesulfonamide: Features a benzenesulfonamide group instead of methanesulfonamide.
Uniqueness
N-[[1-[3-(N-methylanilino)propanoyl]piperidin-4-yl]methyl]methanesulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical and pharmacological properties. The methanesulfonamide group, in particular, enhances its solubility and potential bioavailability compared to similar compounds.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
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